Cas no 951753-87-0 (5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile)

5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile structure
951753-87-0 structure
Produktname:5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile
CAS-Nr.:951753-87-0
MF:C8H2F3N3S
MW:229.181789875031
MDL:MFCD18382742
CID:2449979
PubChem ID:25019980

5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile
    • 5-Isothiocyanato-3-(trifluoromethyl)2-cyanopyridine
    • 5-Isothiocyanato-3-(trifluoromethyl)-2-pyridinecarbonitrile (ACI)
    • 2-Cyano-5-(isothiocyanato)-3-(trifluoromethyl)pyridine
    • MFCD18382742
    • (5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile)
    • AT17809
    • 951753-87-0
    • 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile
    • AS-84072
    • SCHEMBL908840
    • SY129080
    • 5-Isothiocyanato-3-(trifluoromethyl)-2-pyridinecarbonitrile
    • DB-203271
    • AC-31087
    • 5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile
    • 5-isothiocyanato-3-trifluoromethylpyridine-2-carbonitrile
    • MDL: MFCD18382742
    • Inchi: 1S/C8H2F3N3S/c9-8(10,11)6-1-5(14-4-15)3-13-7(6)2-12/h1,3H
    • InChI-Schlüssel: NQNLQGJLAVDALO-UHFFFAOYSA-N
    • Lächelt: N#CC1C(C(F)(F)F)=CC(N=C=S)=CN=1

Berechnete Eigenschaften

  • Genaue Masse: 228.99215274g/mol
  • Monoisotopenmasse: 228.99215274g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 7
  • Schwere Atomanzahl: 15
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 326
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topologische Polaroberfläche: 81.1Ų

Experimentelle Eigenschaften

  • Dichte: 1.41±0.1 g/cm3 (20 ºC 760 Torr),
  • Löslichkeit: Fast unlöslich (0,053 g/l) (25°C),

5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DD452-1g
5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile
951753-87-0 98%
1g
197.0CNY 2021-07-10
TRC
I117520-2.5g
5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile
951753-87-0
2.5g
$ 635.00 2022-06-02
Chemenu
CM327941-100g
5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile
951753-87-0 95%+
100g
$612 2021-08-18
eNovation Chemicals LLC
Y1194128-25g
5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile
951753-87-0 95%
25g
$265 2024-07-20
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY129080-1g
5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile
951753-87-0 ≥95%
1g
¥129.00 2024-07-09
Aaron
AR01DEET-5g
5-isothiocyanato-3-(trifluoromethyl)picolinonitrile
951753-87-0 95%
5g
$68.00 2025-02-12
Aaron
AR01DEET-1g
5-isothiocyanato-3-(trifluoromethyl)picolinonitrile
951753-87-0 95%
1g
$19.00 2025-02-12
A2B Chem LLC
AX03721-5g
5-isothiocyanato-3-(trifluoromethyl)picolinonitrile
951753-87-0 98%
5g
$55.00 2024-07-18
eNovation Chemicals LLC
Y1111520-25g
5-isothiocyanato-3-(trifluoromethyl)picolinonitrile
951753-87-0 97%
25g
$360 2025-02-22
abcr
AB583034-10g
5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile; .
951753-87-0
10g
€252.00 2024-04-15

5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Solvents: Chloroform ,  Dimethylacetamide ,  Water ;  0.5 h, rt
Referenz
Spirocyclic Thiohydantoin Antagonists of F877L and Wild-Type Androgen Receptor for Castration-Resistant Prostate Cancer
Zhang, Zhuming ; Connolly, Peter J.; Trabalon Escolar, Luis; Rocaboy, Christian; Pande, Vineet; et al, ACS Medicinal Chemistry Letters, 2021, 12(8), 1245-1252

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Solvents: Chloroform ,  Water ;  12 h, rt
Referenz
Discovery of pyridine tetrahydroisoquinoline thiohydantoin derivatives with low blood-brain barrier penetration as the androgen receptor antagonists
Xu, Xi; Du, Qianming; Meng, Ying; Li, Zhiyu; Wu, Hongxi; et al, European Journal of Medicinal Chemistry, 2020, 192,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Solvents: Water ;  4 h, rt
Referenz
Design, synthesis and biological evaluation of novel thiohydantoin derivatives as potent androgen receptor antagonists for the treatment of prostate cancer
Wang, Ao; Wang, Yawan; Meng, Xin; Yang, Yushe, Bioorganic & Medicinal Chemistry, 2021, 31,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Solvents: Chloroform ,  Dimethylacetamide ,  Water ;  rt; 20 min, rt
Referenz
Preparation of substituted thiohydantoin derivatives as androgen receptor antagonists
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Water ;  3 h, rt
Referenz
Androgen receptor-regulator hydantoin derivatives and its application
, China, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ,  Water ;  16 h, rt
Referenz
Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity
Ma, Longjun; Zhou, Yan; Yang, Dehua; Wang, Ming-Wei; Lu, Wei; et al, Molecules, 2022, 27(18),

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  20 h, 5 - 10 °C
Referenz
Preparation method of 5-isothiocyanato-3-trifluoromethyl-2-cyanopyridine
, China, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Solvents: Toluene ;  12 h, 110 °C
Referenz
Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds, compositions thereof, and methods of treatment therewith
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  10 °C → 30 °C; 30 °C → 10 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 6 - 7
Referenz
Process for preparing apalutamide
, United States, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ,  Water ;  rt; 16 h, rt
Referenz
Processes for the preparation of Apalutamide and intermediates thereof
, United States, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Solvents: Methanol ;  rt; 5 h, 25 °C
Referenz
Nitrogen heterocycles as androgen receptor and phosphodiesterase dual inhibitor
, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Solvents: Chloroform ,  Dimethylacetamide ,  Water ;  0.5 h, rt
Referenz
Discovery of JNJ-63576253: A Clinical Stage Androgen Receptor Antagonist for F877L Mutant and Wild-Type Castration-Resistant Prostate Cancer (mCRPC)
Zhang, Zhuming ; Connolly, Peter J.; Lim, Heng Keang; Pande, Vineet; Meerpoel, Lieven; et al, Journal of Medicinal Chemistry, 2021, 64(2), 909-924

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Solvents: Water ;  rt; 4 h, rt
Referenz
Preparation of aromatic ring and cyclic lactide-containing thiohydantoin compound and its application as androgen receptor antagonists for the treatment of prostate cancer
, China, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Solvents: Acetone ;  rt; 1 - 3 h, rt
Referenz
Preparation method of apalutamide and its intermediates
, China, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Solvents: Water ;  2 h, 25 °C
Referenz
Synthesis of thiohydantoins
, World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Solvents: Water ;  2 h, rt
Referenz
Preparation of hydantoins as androgen receptor modulators for the treatment of prostate cancer and other androgen receptor-associated diseases.
, World Intellectual Property Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Solvents: Acetone ;  rt; 1 - 3 h, rt
Referenz
Preparation of thiodiazaspiro compound and its intermediates
, China, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Sodium bisulfate Solvents: Xylene ;  6 h, reflux
Referenz
Pyridylthiourea derivatives and preparation method and application thereof in preparing apalutamide
, China, , ,

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Sulfur Solvents: Chloroform ;  rt → 60 °C
Referenz
Preparation of 5-isothiocyanato-3-(trifluoromethyl)-2-pyridinecarbonitrile
, China, , ,

5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Raw materials

5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Preparation Products

5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:951753-87-0)5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile
A851649
Reinheit:99%
Menge:25g
Preis ($):263.0